Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with dichlorophenoxy and propanamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with propanamide under specific conditions to form the intermediate compound. This intermediate is further reacted with 4,5-dimethylthiophene-3-carboxylic acid methyl ester to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichlorophenoxy)propionate
- Methyl 2-(2,4-dichlorophenoxy)phenoxypropanoate
Uniqueness
Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C17H17Cl2NO4S |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-8-10(3)25-16(14(8)17(22)23-4)20-15(21)9(2)24-13-6-5-11(18)7-12(13)19/h5-7,9H,1-4H3,(H,20,21) |
InChI Key |
QXMSRGXXOOWLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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